molecular formula C25H16FN5O2S2 B2544011 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536711-15-6

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2544011
CAS RN: 536711-15-6
M. Wt: 501.55
InChI Key: DZFXNQBNLDLRJI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H16FN5O2S2 and its molecular weight is 501.55. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Drug Discovery

  • Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition : A study focused on the structure-activity relationships of PI3K/mTOR dual inhibitors investigated various heterocyclic analogues, including derivatives of N-(benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability and in vivo efficacy. This research is significant for the development of cancer therapeutics (Stec et al., 2011).

Anticancer Activity

  • Src Kinase Inhibitory and Anticancer Activities : Derivatives of N-(benzo[d]thiazol-2-yl)acetamide were synthesized and evaluated for their ability to inhibit Src kinase and their potential anticancer activities. These compounds were tested against various cancer cell lines, showing promise in the development of new anticancer agents (Fallah-Tafti et al., 2011).

Antitumor and Antimicrobial Activities

  • Evaluation of Antitumor Activity : New derivatives were synthesized and assessed for their antitumor activity against a wide range of human tumor cell lines. This research underlines the potential of N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide derivatives in cancer therapy (Yurttaş et al., 2015).

  • Antimicrobial and Antifungal Activities : A study highlighted the synthesis of novel derivatives and their assessment for antimicrobial and antifungal activities. These compounds offer insights into the development of new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Devi et al., 2022).

Molecular Docking and Photovoltaic Efficiency

  • Quantum Calculations and Molecular Docking : Research involving the synthesis of sulfone and sulfide derivatives related to N-(benzo[d]thiazol-2-yl)-acetamide focused on their potential antibacterial and antifungal properties. Additionally, quantum calculations and molecular docking studies further elucidate the interaction mechanisms of these compounds with biological targets (Mary et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN5O2S2/c26-14-9-11-15(12-10-14)31-23(33)22-21(16-5-1-2-6-17(16)27-22)30-25(31)34-13-20(32)29-24-28-18-7-3-4-8-19(18)35-24/h1-12,27H,13H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXNQBNLDLRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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